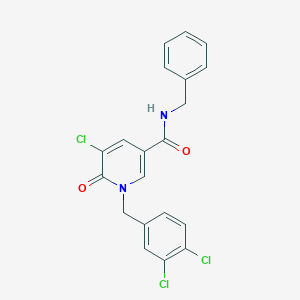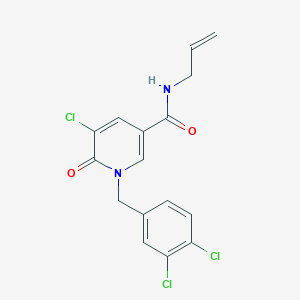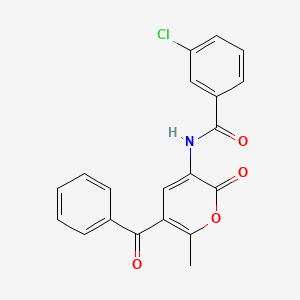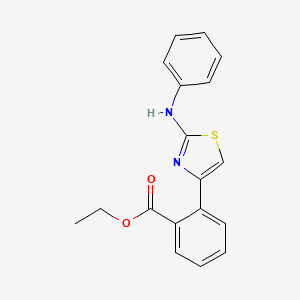![molecular formula C7H6ClF3N4O B3128994 N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide CAS No. 339010-76-3](/img/structure/B3128994.png)
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide
Descripción general
Descripción
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide, also known as CTPI, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine derivatives and has several potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including histone deacetylases and sirtuins. These enzymes play a crucial role in the regulation of gene expression and cell signaling pathways. Inhibition of these enzymes by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. This compound has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity level. This compound also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to administer in animal studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its properties and potential uses.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound with several potential applications in scientific research. Its synthesis method is efficient, and it has been extensively studied for its anticancer, antiviral, and antibacterial properties. This compound has several biochemical and physiological effects and has been found to have potential therapeutic applications in several diseases. However, further research is needed to fully understand its properties and potential uses.
Aplicaciones Científicas De Investigación
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide has several potential applications in scientific research. It has been reported to have anticancer, antiviral, and antibacterial properties. It has also been found to be effective in treating various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. This compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been demonstrated in several animal models.
Propiedades
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N4O/c8-5-1-4(7(9,10)11)2-12-6(5)15-13-3-14-16/h1-3,16H,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJOQPMHVPNHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN=CNO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)N/N=C/NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128914.png)



![2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran](/img/structure/B3128942.png)
![N,N'-bis[3-(benzyloxy)-2-thienyl]urea](/img/structure/B3128949.png)


![Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3128969.png)

![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129008.png)